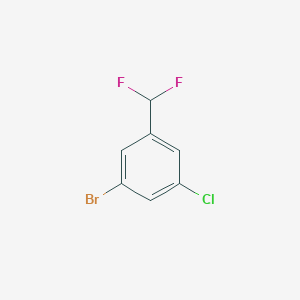

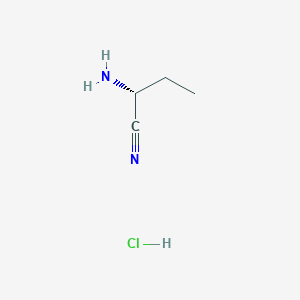

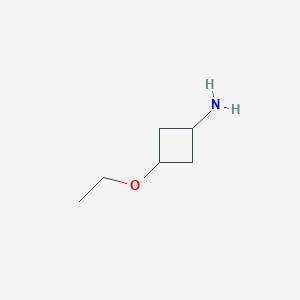

![molecular formula C11H12F3NO2S B1396225 4-Méthyl-7-(trifluorométhyl)-2,3,4,5-tétrahydrobenzo[f][1,2]thiazépine 1,1-dioxyde CAS No. 1301768-18-2](/img/structure/B1396225.png)

4-Méthyl-7-(trifluorométhyl)-2,3,4,5-tétrahydrobenzo[f][1,2]thiazépine 1,1-dioxyde

Vue d'ensemble

Description

4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C11H12F3NO2S and its molecular weight is 279.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les chercheurs ont étudié la capacité du composé à inhiber la croissance microbienne. Il montre un potentiel en tant qu'agent antimicrobien contre les bactéries, les champignons et d'autres agents pathogènes .

- Des études suggèrent que le 4-méthyl-7-(trifluorométhyl)-2,3,4,5-tétrahydrobenzo[f][1,2]thiazépine 1,1-dioxyde présente des effets antiviraux. Il peut interférer avec les mécanismes de réplication ou d'entrée virale .

- Le composé a été étudié pour ses propriétés antihypertensives. Les chercheurs ont étudié ses effets sur la régulation de la pression artérielle .

- Des études préliminaires indiquent que ce composé pourrait influencer le métabolisme du glucose et la sensibilité à l'insuline, ce qui le rend pertinent dans le contexte de la recherche sur le diabète .

- Des investigations sur son potentiel en tant qu'agent anticancéreux ont révélé des résultats intéressants. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses .

- Une série de composés apparentés ont été évalués comme activateurs des canaux KATP. Ces canaux jouent un rôle crucial dans la sécrétion d'insuline et la fonction du muscle lisse vasculaire .

Activité antimicrobienne

Propriétés antivirales

Potentiel antihypertenseur

Effets antidiabétiques

Activité anticancéreuse

Activation des canaux KATP

Mécanisme D'action

Target of Action

Similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to interact with various targets such as katp channels and ampa receptors .

Mode of Action

Related 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been evaluated as katp channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . These compounds, having 7-position and 3-position substitution, were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .

Biochemical Pathways

Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and anti-inflammatory effects . These activities suggest that these compounds may affect a variety of biochemical pathways.

Result of Action

Related compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction with these enzymes can lead to the modulation of biochemical pathways, affecting processes such as protein degradation and signal transduction. Additionally, the compound’s trifluoromethyl group can form strong hydrogen bonds and hydrophobic interactions with amino acid residues, further stabilizing its binding to target proteins .

Cellular Effects

The effects of 4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activation of certain signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, the compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as kinases and proteases, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzymatic activity, leading to the modulation of downstream signaling pathways. Additionally, the compound can interact with transcription factors and epigenetic regulators, altering gene expression patterns and affecting cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are consistent with the compound’s ability to modulate key signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites .

Metabolic Pathways

4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of 4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is critical for its activity and function. The compound can be localized to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization can affect the compound’s interactions with biomolecules and its ability to modulate cellular processes .

Propriétés

IUPAC Name |

4-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2S/c1-7-4-8-5-9(11(12,13)14)2-3-10(8)18(16,17)15-6-7/h2-3,5,7,15H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUTUUYZIHOKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

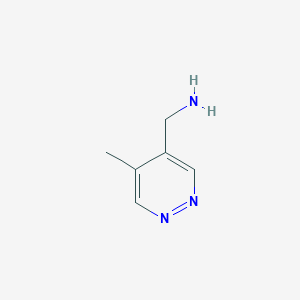

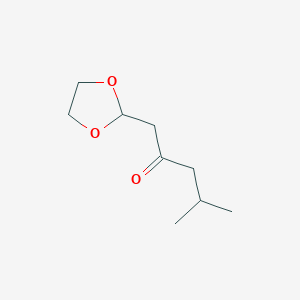

![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)

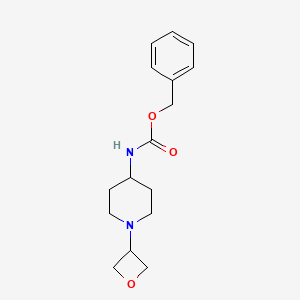

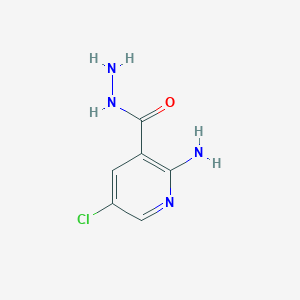

![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)

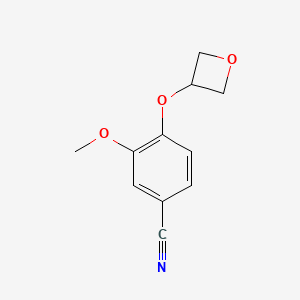

![1-[(2R)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B1396158.png)